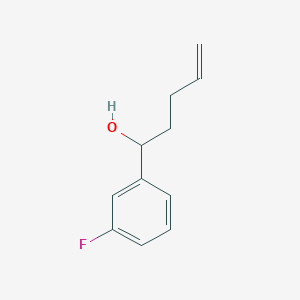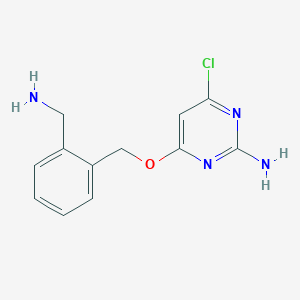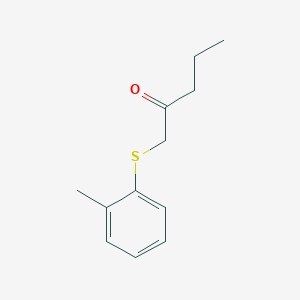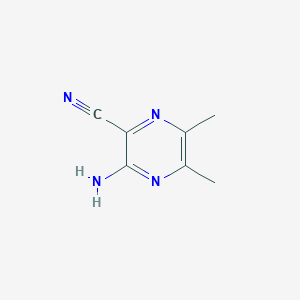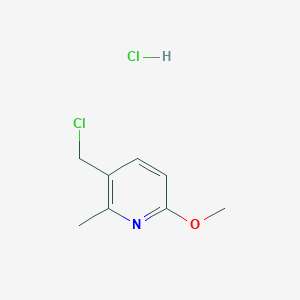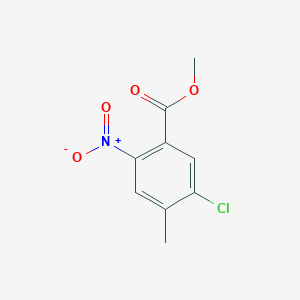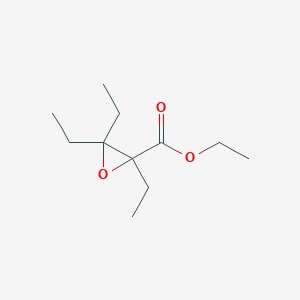
Ethyl 2,3,3-triethyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3,3-triethyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol . This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3,3-triethyloxirane-2-carboxylate typically involves the reaction of 2,3,3-triethyl-2-oxiranecarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes utilize efficient catalysts and optimized reaction conditions to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,3,3-triethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2,3,3-triethyloxirane-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl 2,3,3-triethyloxirane-2-carboxylate involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with cellular components .
Comparaison Avec Des Composés Similaires
- Ethyl 2,3,3-trimethyloxirane-2-carboxylate
- Ethyl 2,3,3-dimethyloxirane-2-carboxylate
- Ethyl 2,3,3-tetraethyloxirane-2-carboxylate
Comparison: Ethyl 2,3,3-triethyloxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C11H20O3 |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
ethyl 2,3,3-triethyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-5-10(6-2)11(7-3,14-10)9(12)13-8-4/h5-8H2,1-4H3 |
Clé InChI |
JOZVTSQBYKXGLW-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(O1)(CC)C(=O)OCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)
![(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13649932.png)
